

1H and 13C NMR spectral analysis of Methyl 3-Morpholinobenzoate

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Compound of Interest

Compound Name: Methyl 3-Morpholinobenzoate

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of **Methyl 3-Morpholinobenzoate**

Authored by: A Senior Application Scientist Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.^{[1][2]} This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of **Methyl 3-Morpholinobenzoate**, a compound of interest in medicinal chemistry and synthetic building blocks. By dissecting the molecule into its constituent functional groups—the morpholine ring, the meta-substituted benzene ring, and the methyl ester—we will predict, analyze, and assign the spectral features. This document serves as a technical resource for researchers and drug development professionals, detailing not only the interpretation of the spectra but also the underlying principles and experimental protocols necessary for robust structural elucidation.

Foundational Principles of NMR Spectroscopy

At its core, NMR spectroscopy observes the behavior of atomic nuclei with a non-zero nuclear spin when placed in a powerful magnetic field and irradiated with radiofrequency waves.^{[1][3][4]} The resulting spectrum provides critical information based on several key parameters:

- Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[3][5] The chemical environment, including the choice of solvent, can significantly influence these shifts.[5][6][7]
- Integration: The area under a ^1H NMR signal is proportional to the number of protons it represents, allowing for a quantitative ratio of the different types of protons in the molecule. [8]
- Spin-Spin Coupling (J): The interaction between non-equivalent neighboring nuclei causes signals to split into multiplets (e.g., doublets, triplets). The pattern of this splitting reveals the number of adjacent protons, providing crucial connectivity information.[5][8]
- ^{13}C NMR: This technique observes the carbon backbone of a molecule. Typically, spectra are acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. The chemical shift of a carbon signal is highly indicative of its hybridization and electronic environment.[4]

Structural Overview and Predicted Spectral Features

To effectively interpret the NMR spectra of **Methyl 3-Morpholinobenzoate**, we first dissect its structure and predict the expected signals for each unique proton and carbon environment.

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